molecular formula C8H9N3 B15334168 2,5-Dimethylimidazo[1,2-a]pyrazine

2,5-Dimethylimidazo[1,2-a]pyrazine

Cat. No.: B15334168
M. Wt: 147.18 g/mol
InChI Key: TZDVSLBZTUVVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Fused Nitrogen-Containing Heterocyclic Systems in Chemical Research

Fused nitrogen-containing heterocyclic systems are a cornerstone of modern chemical research, attracting considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net These molecules, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are integral to many biologically significant compounds, including nucleic acids, vitamins, and antibiotics. nih.gov The unique structural framework of these systems provides a versatile scaffold for designing novel molecules with specific biological activities. nih.govingentaconnect.com

In medicinal chemistry, nitrogen heterocycles are prominent pharmacophores found in a vast number of FDA-approved drugs. nih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows them to bind with high affinity to biological targets like enzymes and receptors. nih.gov Consequently, these compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netnih.govingentaconnect.com The continuous exploration of new synthetic methodologies for these systems remains a vital area of research, aiming to create more efficient and environmentally friendly pathways to novel therapeutic agents. ingentaconnect.comrsc.org

Structural Characteristics of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine (B1224502) scaffold is a fused bicyclic system composed of an imidazole (B134444) ring and a pyrazine (B50134) ring. researchgate.net This structure is considered a nitrogen-bridgehead fused heterocycle and is an analog of purines and imidazo[1,2-a]pyridines. tsijournals.combio-conferences.org It is a polycyclic heteroarene, meaning it possesses aromatic character. nih.gov The core structure consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, containing three nitrogen atoms in total.

The planarity and 10π-electron system of the imidazo[1,2-a]pyrazine core contribute to its aromaticity. evitachem.com Nucleus-independent chemical shift (NICS) calculations, a method to evaluate aromaticity, suggest a moderate aromatic character for both the imidazole (NICS(1) ≈ -8 ppm) and pyrazine (≈ -5 ppm) rings. evitachem.com Substituents on the ring system can influence its electronic properties and reactivity. For instance, electron-donating groups can enhance aromaticity, while electron-withdrawing groups can reduce it. evitachem.com

Table 1: Structural and Physicochemical Properties of Imidazo[1,2-a]pyrazine

PropertyValueSource
Molecular Formula C₆H₅N₃ nih.gov
IUPAC Name imidazo[1,2-a]pyrazine nih.gov
Molecular Weight 119.12 g/mol nih.gov
Monoisotopic Mass 119.048347172 Da nih.gov
Topological Polar Surface Area 30.2 Ų nih.gov
Aromaticity 10π-electron aromatic system evitachem.com

Historical Context of Imidazo[1,2-a]pyrazine Chemistry

The exploration of imidazo[1,2-a]pyrazine and its derivatives has a rich history rooted in the broader field of heterocyclic chemistry. The imidazole ring itself was first discovered in 1858. researchgate.net The synthesis of the fused imidazo[1,2-a]pyrazine system typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. nih.gov This fundamental reaction, known as the Tschitschibabin reaction, has been a cornerstone for accessing this heterocyclic scaffold.

Early research into imidazo[1,2-a]pyrazines was driven by their structural similarity to naturally occurring purines and other biologically active molecules like theophylline, which contains an imidazo[1,2-a]pyrimidine (B1208166) ring. researchgate.net This led to investigations of their pharmacological properties, with studies in the late 1970s and 1980s revealing activities such as muscle relaxation, cardiac stimulation, and antibronchospastic effects. nih.govresearchgate.netacs.org Over the decades, synthetic methods have evolved, with numerous protocols being developed to improve yields, regioselectivity, and substrate scope. rsc.org More recent advancements include the use of multicomponent reactions (MCRs) and novel catalytic systems, such as iodine catalysis, to construct the imidazo[1,2-a]pyrazine core efficiently. rsc.orgrsc.org These developments have expanded the chemical space accessible to researchers, facilitating the synthesis of diverse libraries of derivatives for biological screening. researchgate.netrsc.org

Significance of Alkyl-Substituted Imidazo[1,2-a]pyrazines in Contemporary Chemical Synthesis

Alkyl-substituted imidazo[1,2-a]pyrazines are of significant interest in contemporary chemical synthesis due to the profound impact of alkyl groups on the molecule's physicochemical and biological properties. The introduction of alkyl groups, such as methyl groups, can influence the electronic nature, lipophilicity, and steric profile of the parent scaffold.

In medicinal chemistry, alkyl substituents are crucial for modulating potency, selectivity, and pharmacokinetic properties. For example, the methyl group in 2,5-dimethyl pyrazine is a key feature of this versatile compound, which is used as an intermediate in the synthesis of various drugs. chemicalbook.com In the context of imidazo[1,2-a]pyrazines, alkyl substitution can enhance binding to target proteins by occupying specific hydrophobic pockets. Research on structure-activity relationships (SAR) has shown that the position and nature of substituents are critical for biological activity. rsc.orgresearchgate.net For instance, studies on anticancer derivatives revealed that variations in substituents on the imidazo[1,2-a]pyrazine skeleton, including alkyl groups, significantly impact their potency against different cancer cell lines. rsc.orgresearchgate.net The synthesis of specifically substituted analogs, including 2,5-dimethylimidazo[1,2-a]pyrazine, remains an active area of research to explore and optimize their potential applications.

Research Landscape of this compound and Related Analogues

The research landscape for this compound and its analogs is diverse, spanning synthetic methodology, materials science, and medicinal chemistry. While the parent compound 2,5-dimethylimidazo[1,2-a]pyridine (B1295381) is well-documented, specific research on the pyrazine analog is more specialized. The synthesis of such compounds often builds upon established methods for related heterocycles, like the condensation of 2-amino-5-methylpyrazine with an appropriate α-haloketone.

Recent synthetic efforts focus on creating libraries of substituted imidazo[1,2-a]pyrazines for various applications. One-pot, three-component reactions catalyzed by iodine have been reported for the efficient synthesis of imidazo[1,2-a]pyrazine derivatives, highlighting the ongoing innovation in this area. rsc.orgrsc.org These methods allow for the introduction of various substituents to probe structure-activity relationships.

In medicinal chemistry, analogs of this compound are being investigated for a range of therapeutic targets. For example, substituted imidazo[1,2-a]pyrazines have been developed as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing potential for treating neurological disorders like epilepsy. nih.gov Other derivatives have been explored as inhibitors of bacterial type IV secretion systems and as potential anticancer agents. rsc.orgnih.gov The research demonstrates the versatility of the imidazo[1,2-a]pyrazine scaffold, with alkyl substitutions like the dimethyl pattern playing a key role in tailoring the molecule for specific biological functions.

Table 2: Research Findings on Selected Imidazo[1,2-a]pyrazine Analogues

Compound/Derivative ClassResearch FocusKey FindingSource
3-Aryl-8-chloroimidazo[1,2-a]pyrazines Synthesis and Bacterial InhibitionDeveloped a flexible synthetic route; compounds act as inhibitors of the VirB11 ATPase HP0525. nih.gov
Imidazo[1,2-a]pyrazines (General) Anticancer ActivityIodine-catalyzed three-component synthesis; derivatives showed significant anticancer activity against various cell lines. rsc.orgrsc.org
Imidazo[1,2-a]pyrazines (General) AMPA Receptor ModulationIdentified as selective negative modulators of TARP γ-8 associated AMPARs, with potential in epilepsy treatment. nih.gov
5-Bromoimidazo[1,2-a]pyrazine Pharmacological PropertiesShowed positive chronotropic and inotropic effects, suggesting phosphodiesterase-inhibiting properties. nih.gov
2,6-dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid Antimycobacterial AgentsThe compound's balanced electron deficiency and hydrogen-bonding capability make it a privileged scaffold. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,5-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-5-11-7(2)3-9-4-8(11)10-6/h3-5H,1-2H3

InChI Key

TZDVSLBZTUVVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=NC(=CN12)C

Origin of Product

United States

Synthetic Methodologies for 2,5 Dimethylimidazo 1,2 a Pyrazine

Classical Condensation Reactions

Traditional synthetic methods for constructing the imidazo[1,2-a]pyrazine (B1224502) core often rely on condensation reactions, which involve the formation of the bicyclic system through the reaction of two key building blocks.

Reactions of α-Halocarbonyl Compounds with Aminopyrazines

A well-established method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of an aminopyrazine with an α-halocarbonyl compound. In the case of 2,5-dimethylimidazo[1,2-a]pyrazine, this would typically involve the reaction of 2-amino-5-methylpyrazine with an α-haloketone like chloroacetone (B47974). The reaction proceeds via an initial alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring.

This classical approach is exemplified by the synthesis of various imidazo[1,2-a]pyrazine derivatives. For instance, the reaction of 2-amino-3-bromo-5-methyl pyrazine (B50134) with acyl bromides in acetone (B3395972) at room temperature has been utilized to construct the imidazopyrazine ring system. tsijournals.com Similarly, the synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a key intermediate for the drug risdiplam, involves the reaction of ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone. nih.gov

Reactant 1Reactant 2ProductReference
2-Amino-5-methylpyrazineChloroacetoneThis compoundGeneral Method
2-Amino-3-bromo-5-methyl pyrazineAcyl bromides2-Substituted-8-bromo-5-methyl-imidazo[1,2-a]pyrazine tsijournals.com
Ethyl 6-amino-5-methylpyridazine-3-carboxylateChloroacetoneEthyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate nih.gov
2-AminopyridineEthyl bromopyruvateImidazo[1,2-a]pyridine-2-carboxylic acid intermediates nih.gov

Cyclocondensation Reactions with Nitrilimines

Another classical approach involves the [3+2] cycloaddition reaction between a pyrazine derivative and a nitrilimine. Nitrilimines, which are transient species generated in situ, can react with the pyrazine ring to form the fused imidazo[1,2-a]pyrazine system. While specific examples for the direct synthesis of this compound using this method are less common in the provided literature, the general principle of using nitrilimines for the construction of fused imidazole heterocycles is a known synthetic strategy.

Modern Catalytic Approaches

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the synthesis of imidazo[1,2-a]pyridines and related heterocycles. beilstein-journals.org These catalysts can facilitate various bond-forming reactions, including C-N and C-C bond formations, which are crucial for constructing the bicyclic scaffold. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are instrumental in functionalizing the imidazopyrazine core. beilstein-journals.orgresearcher.lifenih.gov For example, a facile method for synthesizing C-2 substituted imidazopyrazines utilizes the palladium-catalyzed Suzuki cross-coupling reaction under microwave irradiation. researcher.life

Copper-catalyzed reactions have also been extensively used. beilstein-journals.org For instance, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds has been developed to synthesize imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org Furthermore, a one-pot, two-step synthesis of tri-substituted-condensed-imidazopyridines has been developed, which involves a catalyst-free cyclization followed by a Suzuki coupling reaction. nih.gov

CatalystReaction TypeSubstratesProductReference
PalladiumSuzuki Cross-Coupling2-Haloimidazopyrazine, Arylboronic acidC-2 Aryl-imidazopyrazine researcher.life
PalladiumBuchwald-Hartwig AminationN-protected-5-bromo-2-nitrophenyl-benzimidazole, Sulfonylanilines2-(Aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles nih.gov
CopperAerobic Oxidative AminationAmino acid derivativesImidazo[1,5-a]pyridine derivatives beilstein-journals.org
Palladium(II)Aza-Wacker-type CyclizationVinyl cyclopropanecarboxamidesAza[3.1.0]bicycles nih.gov

Metal-Free Annulative Functionalization Strategies

In a move towards more sustainable and cost-effective synthesis, metal-free approaches have gained significant attention. researchgate.net These methods often rely on the use of iodine or other non-metallic catalysts to promote the desired transformations. nih.govresearchgate.net For example, an efficient iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazines. nih.gov This reaction involves the in situ formation of an imine from an aryl aldehyde and 2-aminopyrazine (B29847), which then undergoes a [4+1] cycloaddition with tert-butyl isocyanide. nih.gov

Another metal-free strategy involves the [3+3] annulation of pyridinium (B92312) ylides with various reaction partners to construct the indolizine (B1195054) core, a related nitrogen-fused heterocycle. nih.gov While not directly applied to this compound in the provided context, this methodology highlights the potential of annulative strategies in heterocyclic synthesis.

Multi-Component Reactions for Imidazopyrazine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.govbeilstein-journals.orgnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example of an MCR used for the synthesis of imidazo[1,2-a]pyridines and their pyrazine analogues. beilstein-journals.orgmdpi.commdpi.com This reaction typically involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid. beilstein-journals.orgmdpi.com

Iodine has also been employed as a catalyst in three-component condensations to produce imidazo[1,2-a]pyrazine derivatives in good yields. nih.gov These MCRs provide a versatile and powerful tool for the rapid construction of diverse libraries of imidazopyrazine-based compounds.

Reaction NameComponentsCatalystProductReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Isatin, IsocyanideHClO₄Tetracyclic fused imidazo[1,2-a]pyridines beilstein-journals.org
Three-Component Condensation2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanideIodineImidazopyrazine derivatives nih.gov
Groebke–Blackburn–Bienaymé2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl isocyanideAmmonium chlorideImidazo[1,2-a]pyridines functionalized with azides mdpi.commdpi.com

Regioselectivity in Synthesis

The regiochemical outcome of the synthesis is critical in achieving the desired 2,5-dimethyl substitution pattern on the imidazo[1,2-a]pyrazine core. The selection of appropriately substituted starting materials is the principal method for controlling this aspect of the synthesis.

Control of Substitution Patterns on the Imidazo[1,2-a]pyrazine Core

The key to obtaining this compound lies in the strategic use of 2-amino-5-methylpyrazine as the pyrazine component and an α-haloketone bearing a methyl group, such as chloroacetone or bromoacetone. The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen atom (N1) of 2-amino-5-methylpyrazine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

The substitution pattern of the final product is dictated by the substitution on the initial reactants. The methyl group at the 5-position of the resulting imidazo[1,2-a]pyrazine originates from the 2-amino-5-methylpyrazine starting material. The methyl group at the 2-position is introduced by the α-haloketone. The inherent reactivity of the 2-aminopyrazine derivative ensures that the cyclization occurs in a regioselective manner, leading specifically to the 2,5-disubstituted product.

Alternative substitution patterns on the imidazo[1,2-a]pyrazine core can be achieved by varying the substituents on both the 2-aminopyrazine and the α-haloketone. For instance, the use of different α-haloketones can introduce a variety of substituents at the 2-position. Similarly, beginning with differently substituted 2-aminopyrazines allows for the introduction of functional groups at other positions on the pyrazine ring of the final product.

A summary of starting materials and their corresponding substitution positions in the final product is provided below:

Starting MaterialResulting Substituent Position on Imidazo[1,2-a]pyrazine Core
2-Amino-5-methylpyrazine5-methyl
Chloroacetone2-methyl
Other α-haloketonesVaried substituent at the 2-position
Substituted 2-aminopyrazinesVaried substituents on the pyrazine ring portion

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazines. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Solvent-Free or Aqueous Medium Syntheses

Traditional methods for the synthesis of imidazo[1,2-a]pyrazines often employ organic solvents. To align with green chemistry principles, solvent-free and aqueous-based synthetic methods have been explored for related heterocyclic systems. For the synthesis of imidazo[1,2-a]pyridines, a structurally similar class of compounds, reactions have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation. amazonaws.com This technique can lead to significantly reduced reaction times, higher yields, and a cleaner reaction profile by eliminating the need for a solvent.

Similarly, conducting the synthesis in an aqueous medium presents a green alternative. Water is a non-toxic, non-flammable, and readily available solvent. While the reactants may have limited solubility in water, the reaction can still proceed, and in some cases, the insolubility of the product can facilitate its isolation.

Synthetic ConditionAdvantages
Solvent-Free (Microwave)Reduced reaction time, higher yields, no solvent waste. amazonaws.com
Aqueous MediumEnvironmentally benign solvent, potential for easy product isolation.

Sustainable Catalysis in Imidazopyrazine Formation

The use of sustainable and recyclable catalysts is another cornerstone of green chemistry. While the condensation of 2-aminopyrazines with α-haloketones can often proceed without a catalyst, certain catalysts can enhance the reaction rate and efficiency. Research into the synthesis of related imidazo-fused heterocycles has identified iodine as a mild, inexpensive, and environmentally friendly catalyst for such transformations. The development of catalyst-free methods, as mentioned in the solvent-free approach, represents the most sustainable option as it eliminates the need for catalyst preparation, use, and recovery. amazonaws.com

Chemical Reactivity and Transformations of 2,5 Dimethylimidazo 1,2 a Pyrazine

Electrophilic Aromatic Substitution Reactions

The imidazo[1,2-a]pyrazine (B1224502) ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing pyrazine (B50134) ring. However, the five-membered imidazole (B134444) ring is more susceptible to electrophilic attack than the six-membered pyrazine ring.

Theoretical and experimental studies on the parent imidazo[1,2-a]pyrazine and its derivatives have established a clear regioselectivity for electrophilic attack. The reaction occurs preferentially at the C-3 position of the imidazole ring. This preference can be rationalized by examining the stability of the cationic intermediate (the Wheland intermediate) formed during the substitution process. Attack at C-3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the adjacent pyrazine ring, leading to a more stable intermediate compared to attack at the C-2 position. nih.govrsc.org

For 2,5-dimethylimidazo[1,2-a]pyrazine, electrophilic substitution is therefore predicted to occur at the C-3 position. An example of this reactivity is bromination. Treatment of substituted imidazo[1,2-a]pyrazines with N-bromosuccinimide (NBS) has been shown to result in selective bromination at the 3-position. tsijournals.comnih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Position of AttackIntermediate StabilityObserved Outcome
C-3More stable; charge delocalized, pyrazine aromaticity maintainedFavored product
C-2Less stable; disrupts aromaticity of the pyrazine ringNot observed
C-6, C-8Highly deactivated due to pyrazine nitrogensNot susceptible to typical electrophilic attack

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyrazine ring makes the imidazo[1,2-a]pyrazine system susceptible to nucleophilic attack, particularly at the carbon atoms of the six-membered ring. Research has shown that nucleophilic addition can occur at the C-8 position. For instance, the addition of organolithium or Grignard reagents can lead to the formation of a dihydro-intermediate, which can then be rearomatized through oxidation to yield the 8-substituted product.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for functionalizing this scaffold, especially when a good leaving group, such as a halogen, is present. For example, an 8-chloro-substituted imidazo[1,2-a]pyrazine can undergo selective displacement by various amines when heated, providing access to a range of 8-amino derivatives. nih.gov

Modern cross-coupling reactions have also been extensively applied. Palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings are effective for creating new carbon-carbon and carbon-nitrogen bonds, respectively. Following an initial bromination at the C-3 position, Suzuki coupling can be employed to introduce aryl or other groups at this site. nih.gov Similarly, after halogenation at positions like C-8, these cross-coupling methods provide a versatile route to a wide array of functionalized derivatives. nih.gov

Oxidation Reactions

The this compound molecule presents several sites for oxidation: the nitrogen atoms of the heterocyclic core and the methyl substituents.

The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. For the related compound 2,5-dimethylpyrazine (B89654), oxidation can lead to the formation of 2,5-dimethylpyrazine 1,4-dioxide. nih.gov It is plausible that similar N-oxidation could occur on the imidazo[1,2-a]pyrazine core using appropriate oxidizing agents.

The methyl groups can also be targeted for oxidation. The oxidation of a 2,5-dimethylpyrazine has been achieved using selenium dioxide, which selectively oxidizes the methyl groups to form pyrazine-2,5-dicarboxylic acid after an intermediate esterification step. mdpi.com For related imidazo[1,2-a]pyrazine carboxylic acid derivatives, oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide have been suggested for further transformations. evitachem.com

Reduction Reactions

Reduction of the this compound system can be directed either at the heterocyclic core or at specific functional groups attached to it.

Catalytic Hydrogenation of the Imidazo[1,2-a]pyrazine System

Catalytic hydrogenation provides a method to reduce the heterocyclic rings. Studies on imidazo[1,2-a]pyrazine and the related imidazo[1,2-a]pyrimidine (B1208166) systems have demonstrated that the pyrazine or pyrimidine (B1678525) ring can be selectively hydrogenated. osi.lvresearchgate.net For the closely related imidazo[1,2-a]pyridine (B132010) system, enantioselective hydrogenation of the pyridine (B92270) ring has been successfully achieved using a ruthenium/N-heterocyclic carbene (NHC) catalyst, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines with high enantioselectivity. nih.gov This suggests that similar selective reduction of the pyrazine portion of this compound to the corresponding tetrahydropyrazine (B3061110) derivative is feasible, providing access to chiral, saturated analogues.

Table 2: Conditions for Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines

Catalyst SystemPressure (H₂)TemperatureResult
[Ru(cod)(2-methylallyl)₂], (S,S)-SINpEt·HBF₄, KOt-Bu70-100 bar0-25 °CHigh yield and enantioselectivity for tetrahydro-product.

Selective Reduction of Specific Moieties

Functional groups on the imidazo[1,2-a]pyrazine scaffold can be selectively reduced without affecting the aromatic core. A common transformation is the reduction of an azide (B81097) group to a primary amine. For example, if an azide is introduced onto the ring system, it can be readily reduced to the corresponding amine using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like triphenylphosphine, a transformation often used in the synthesis of amino-substituted heterocycles. nih.gov

Functionalization Reactions

A wide variety of functionalization reactions have been developed for the imidazo[1,2-a]pyrazine scaffold and its analogues, reflecting its importance in medicinal chemistry. rsc.orgnih.gov These methods go beyond simple electrophilic and nucleophilic substitutions and allow for the introduction of diverse chemical functionalities.

One powerful strategy involves the use of organometallic intermediates. Regioselective metalation of the imidazo[1,2-a]pyrazine core, for instance at the C-3 or C-8 positions, can be achieved using strong bases. The resulting organometallic species can then be quenched with various electrophiles to install a wide range of substituents.

Furthermore, catalyst-free annulation reactions under microwave irradiation have been developed as an efficient and environmentally friendly method for the synthesis of the core imidazo[1,2-a]pyrazine system itself, often starting from substituted 2-aminopyrazines and α-haloketones. acs.org The development of visible-light-induced C-H functionalization on related scaffolds like imidazo[1,2-a]pyridines also points towards future directions for the direct and selective introduction of functional groups onto the this compound core without the need for pre-functionalized starting materials.

Direct C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. For the imidazo[1,2-a]pyrazine system, the C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack and various direct functionalization methods.

While specific studies on radical reactions for this compound are not extensively detailed, research on the parent imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds provides significant insights. rsc.org For instance, radical nitrosylation at the C3 position of imidazo[1,2-a]pyridines has been achieved under photocatalytic, oxidant-free conditions, suggesting a potential pathway for related pyrazine systems. organic-chemistry.org

More directly relevant, palladium-catalyzed C-H functionalization has been successfully applied to the imidazo[1,2-a]pyrazine core. nih.gov An efficient one-pot method has been developed for the selective C-H arylation, vinylation, and benzylation at the C3 position. This process typically follows an initial cross-coupling at another position, demonstrating the feasibility of sequential C-H functionalization. nih.gov

Table 1: Direct C-H Functionalization of Imidazo[1,2-a]pyrazine Derivatives

SubstrateReagentCatalyst / ConditionsProductYield (%)Reference
6-Phenyl-8-methylthioimidazo[1,2-a]pyrazine4-BromotoluenePd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 130 °C3-(4-Methylphenyl)-6-phenyl-8-methylthioimidazo[1,2-a]pyrazine71 nih.gov
6-Phenyl-8-methylthioimidazo[1,2-a]pyrazineStyrenePd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 130 °C3-Styryl-6-phenyl-8-methylthioimidazo[1,2-a]pyrazine62 nih.gov
Imidazo[1,2-a]pyridinesVariousPhotocatalyst- and oxidant-free3-Nitrosoimidazo[1,2-a]pyridinesExcellent organic-chemistry.org

Note: This table includes data for related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds to illustrate the potential of C-H functionalization strategies.

Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds and synthesizing complex substituted heterocycles. youtube.comnih.gov For the imidazo[1,2-a]pyrazine system, these reactions are typically performed on halogenated derivatives, most commonly at the C3, C6, or C8 positions.

The synthesis of functionalized imidazo[1,2-a]pyrazines often involves initial bromination, for example at the C3 position, followed by a Suzuki coupling. researchgate.netnih.gov This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents. Research has demonstrated the synthesis of 3-aryl imidazo[1,2-a]pyrazines through Suzuki couplings on a 3-bromo precursor, which itself can be derived from the parent heterocycle. nih.gov

One-pot sequential reactions combining Suzuki cross-coupling with direct C-H functionalization have also been developed. nih.gov For example, a bromo-substituted imidazo[1,2-a]pyrazine can first undergo a Suzuki reaction at the C6 position, followed by a direct C-H arylation at the C3 position within the same reaction vessel. This efficient strategy allows for the rapid construction of polysubstituted imidazo[1,2-a]pyrazines. nih.gov

Table 2: Suzuki Cross-Coupling Reactions for Imidazo[1,2-a]pyrazine Derivatives

SubstrateCoupling PartnerCatalyst / ConditionsProductYield (%)Reference
3-Bromo-8-chloro-6-(4-fluorophenyl)imidazo[1,2-a]pyrazine(4-(Trifluoromethyl)phenyl)boronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C8-Chloro-6-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine69 nih.gov
6-Bromo-8-methylthioimidazo[1,2-a]pyrazinePhenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 80 °C6-Phenyl-8-methylthioimidazo[1,2-a]pyrazine91 nih.gov
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideVarious arylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37-72 mdpi.com

Note: This table includes data for various functionalized imidazo[1,2-a]pyrazine derivatives to showcase the versatility of the Suzuki coupling reaction.

Ring Opening and Rearrangement Processes

Information regarding the ring-opening and rearrangement processes specifically for this compound is limited in the surveyed literature. However, studies on related nitrogen-containing heterocyclic systems can provide mechanistic insights. For instance, certain imidazo-fused heterocycles can undergo rearrangement under specific conditions, such as acid or base catalysis, or through photochemical stimulation.

In some cases, reactions with nucleophiles on halogenated imidazo[1,2-a]pyrazines can lead to unexpected products through a process known as telesubstitution. For example, the reaction of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) with sodium methylate results in selective substitution at the C8 position. researchgate.net While not a ring-opening event, such rearrangements of substitution patterns highlight the complex reactivity of the scaffold. For instance, treatment of 5-halo-s-triazolo[4,3-a]pyrazines with nucleophiles can yield not only the expected 5-substituted product but also an 8-telesubstituted product, indicating a rearrangement mechanism. researchgate.net

Further investigation is required to determine the specific conditions under which this compound might undergo ring-opening or skeletal rearrangement reactions.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the study of 2,5-Dimethylimidazo[1,2-a]pyrazine and its analogues, various NMR techniques are employed to provide a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is a primary technique for determining the number of different types of protons and their immediate electronic environment in a molecule. In the context of imidazo[1,2-a]pyrazine (B1224502) derivatives, ¹H NMR is crucial for confirming the successful synthesis and for the initial structural assignment.

For a related compound, 2,5-dimethylpyrazine (B89654), the ¹H NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methyl groups.

Table 1: Representative ¹H NMR Data for 2,5-dimethylpyrazine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3Singlet2HH-3, H-6
~2.5Singlet6H2 x -CH₃
Note: Data is representative and may vary slightly based on the solvent and spectrometer frequency.

In the case of more complex substituted imidazo[1,2-a]pyrazines, the ¹H NMR spectra provide more detailed information. For instance, in 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, distinct signals are observed for the pyrazine (B50134) and imidazole (B134444) protons, as well as for the protons of the substituent groups, confirming their incorporation into the scaffold. tsijournals.com

Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state.

For 2,5-dimethylpyrazine, the ¹³C NMR spectrum is expected to show three distinct signals corresponding to the two equivalent aromatic carbons, the two equivalent carbons bearing the methyl groups, and the two equivalent methyl carbons.

Table 2: Representative ¹³C NMR Data for 2,5-dimethylpyrazine

Chemical Shift (ppm)Assignment
~151C-2, C-5
~143C-3, C-6
~212 x -CH₃
Note: Data is representative and may vary slightly based on the solvent and spectrometer frequency.

In more complex derivatives like 3-aryl-8-chloroimidazo[1,2-a]pyrazines, the ¹³C NMR spectrum becomes more complex, with distinct signals for each carbon in the heterocyclic core and the substituent groups, which is invaluable for confirming the regiochemistry of substitution. nih.gov For example, in a synthesized imidazo[1,2-a]pyrazine derivative, the ¹³C NMR spectrum displayed 12 distinct signals, confirming the presence of different carbon environments within the molecule. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a deeper understanding of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For substituted imidazo[1,2-a]pyrazines, COSY spectra would be used to establish the connectivity between protons on the pyrazine ring and to confirm the proton spin systems within the substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to. HSQC is instrumental in assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their known proton signals from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule. For instance, the regiochemistry of 2- and 3-substituted imidazo[1,2-a]pyrazines can be unambiguously confirmed using HMBC, which shows correlations between protons and carbons in the 3- and 5-positions for the 2-substituted isomer, while no such correlation is observed for the 3-substituted isomer. nih.gov

Solid-State NMR (SSNMR) for Crystalline Forms

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for the characterization of crystalline materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the local structure and dynamics in the solid state. For crystalline forms of this compound, SSNMR could be employed to:

Distinguish between different polymorphic forms, which may have different crystal packing and intermolecular interactions.

Determine the number of crystallographically independent molecules in the unit cell.

Probe the local environment of specific nuclei, including the effects of hydrogen bonding and other intermolecular interactions on the chemical shifts.

Recent advances have demonstrated the utility of ¹³C{¹⁴N} solid-state NMR experiments as an "attached nitrogen test" to differentiate between heterocyclic isomers, a task that can be challenging with solution NMR alone. nih.govnsf.gov This technique could be particularly valuable in confirming the structure of this compound and distinguishing it from other potential isomers.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a critical step in the confirmation of the identity of a newly synthesized compound like this compound.

For example, in the synthesis of novel imidazo[1,2-a]pyrazine derivatives, ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is routinely used to confirm the molecular formula of the products. The observed mass is compared to the calculated mass for the expected formula, and a close match (typically within a few parts per million) provides strong evidence for the proposed structure. For instance, the HRMS of a synthesized 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a molecular ion peak that corresponded to the calculated mass for the molecular formula C₁₇H₁₉ON₄, confirming its composition. tsijournals.com Similarly, another study on imidazo[1,2-a]pyrazine derivatives used ESI-HRMS to confirm the mass of the synthesized products, with the found mass for a specific derivative being 312.1465 (M+H)⁺, which was in close agreement with the calculated mass of 312.1460. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There is no specific published data detailing the tandem mass spectrometry (MS/MS) fragmentation pathways of this compound. While studies on other substituted imidazo[1,2-a]pyrazine derivatives exist, the fragmentation patterns are highly dependent on the nature and position of substituents on the heterocyclic core. tsijournals.comresearchgate.net Therefore, a detailed fragmentation analysis for this specific compound cannot be provided without direct experimental evidence.

Vibrational Spectroscopy

A specific, experimentally determined Infrared (IR) spectrum for this compound is not available in the reviewed scientific literature. Although IR data has been reported for various other imidazo[1,2-a]pyrazine derivatives, these molecules possess different functional groups and substitution patterns, which would lead to significant differences in their vibrational modes compared to the target compound. tsijournals.com For instance, theoretical IR spectra have been calculated for dione (B5365651) derivatives of the parent ring system, but this data is not applicable to this compound. researchgate.net

No studies reporting the Raman spectrum or molecular fingerprinting of this compound could be located. Raman spectroscopy provides complementary information to IR spectroscopy, but without experimental data, a discussion of its application for the molecular fingerprinting of this specific compound is not possible.

Electronic Absorption and Emission Spectroscopy

Experimentally recorded Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not present in the available literature. The electronic absorption properties of imidazo[1,2-a]pyrazine systems are known to be significantly influenced by substituents on the bicyclic ring. rsc.orgrsc.org Research on related derivatives shows absorption maxima that vary based on the specific electronic nature of the attached groups, making it impossible to extrapolate accurate UV-Vis data for this compound.

There is no available data on the fluorescence properties or photophysical studies of this compound. The fluorescence of imidazo[1,2-a]pyridine (B132010) and pyrazine derivatives is an active area of research, with studies showing that emission characteristics are highly sensitive to the molecular structure, including the type and position of substituents, as well as solvent polarity. rsc.orgijrpr.comresearchgate.net Without specific experimental investigation, the emissive properties of this compound remain uncharacterized.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional solid-state structure of a crystalline compound. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

A thorough search of the available scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. While crystallographic data for related imidazo[1,2-a]pyrazine derivatives have been reported, providing insights into the general structural features of this class of compounds, the specific crystal structure of this compound remains to be experimentally determined and published. tsijournals.comacs.org

Should such data become available, a table summarizing the key crystallographic parameters would be presented as follows:

Parameter Value
Chemical FormulaC₈H₉N₃
Formula Weight147.18 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensionsa, b, c, α, β, γ = To be determined
VolumeTo be determined
ZTo be determined
Density (calculated)To be determined
R-factorTo be determined

Table 1: Hypothetical table of single-crystal X-ray diffraction data for this compound. The data is currently unavailable in the reviewed literature.

Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify its crystalline phases. The diffraction pattern of a pure crystalline substance is considered its "fingerprint."

A representative PXRD data table would include the following information:

2θ (degrees) d-spacing (Å) Relative Intensity (%)
To be determinedTo be determinedTo be determined

Table 2: Illustrative table for powder X-ray diffraction data for this compound. Experimental data is currently not found in the literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying free radicals, transition metal complexes, and other paramagnetic species.

There is no available research in the reviewed literature that reports on the EPR spectroscopy of this compound. This suggests that either the compound is not readily converted into a stable paramagnetic species (such as a radical cation or anion) or such studies have not yet been conducted or published. Should a paramagnetic form of this compound be generated, EPR spectroscopy would be instrumental in characterizing its electronic structure. uoc.gr

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Specific thermogravimetric analysis data for this compound could not be located in the surveyed scientific literature. A TGA curve would provide valuable information regarding its decomposition temperature and thermal stability.

A typical TGA data summary would be presented as follows:

Parameter Value
Onset of Decomposition (Tonset)To be determined
Temperature at Max Decomposition RateTo be determined
Residual Mass (%)To be determined

Table 3: Exemplary table for thermogravimetric analysis data of this compound. No experimental data is currently available.

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

As with the other analytical techniques discussed, specific differential scanning calorimetry data for this compound is not available in the reviewed literature. A DSC thermogram would reveal important information about its melting point, heat of fusion, and any polymorphic transitions.

A summary of DSC data would typically include:

Thermal Event Temperature (°C) Enthalpy (J/g)
Melting Point (Tm)To be determinedTo be determined
Crystallization Temperature (Tc)To be determinedTo be determined

Table 4: Pro-forma table for differential scanning calorimetry data of this compound. The literature search did not yield specific experimental data.

Theoretical and Computational Investigations of 2,5 Dimethylimidazo 1,2 a Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, offering insights that complement experimental findings. For 2,5-Dimethylimidazo[1,2-a]pyrazine, these calculations provide a molecular-level picture of its behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mostwiedzy.plresearchgate.net It is a workhorse in computational chemistry for predicting the molecular geometry and electronic properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP, can determine optimized molecular structures, total energies, and electronic states. researchgate.netmdpi.com

The geometry of a molecule is optimized to find the lowest energy conformation. For pyrazine (B50134) and its derivatives, DFT studies have been employed to understand the effect of substitutions on the structural and electronic properties. mostwiedzy.plresearchgate.net These calculations can provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

The electronic structure of this compound, like other pyrazine derivatives, is characterized by a unique bifunctionality, enabling it to form coordination bonds and act as a bridging ligand. researchgate.net The substitution of carbon-hydrogen groups with nitrogen atoms in the pyrazine ring removes the degeneracy of the π-frontier orbitals. researchgate.net DFT calculations help in understanding the distribution of electron density and the nature of chemical bonds within the molecule. mdpi.comnih.gov

Table 1: Selected Calculated Properties of Pyrazine Derivatives from DFT Studies Note: This table is illustrative and contains data for related pyrazine compounds to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

PropertyPyrazineReference
Total Energy (Hartree)-264.123 researchgate.net
Ionization Potential (eV)9.28 researchgate.net
Electron Affinity (eV)-0.45 researchgate.net
Dipole Moment (Debye)0.00 researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. nih.govrsc.orgrsc.org It allows for the prediction of absorption and emission spectra by determining the transition energies and oscillator strengths. rsc.orguci.edu This method is crucial for understanding the photophysical properties of compounds like this compound.

TD-DFT calculations can elucidate the nature of electronic transitions, such as n → π* or π → π* transitions, and can help in assigning the features observed in experimental spectra. nih.gov The method has been successfully applied to study the excited states of various nitrogen-containing heterocyclic compounds. nih.gov For instance, in a study of a related imidazo[4,5-b]pyridine derivative, TD-DFT was used to investigate hydrogen-bonding-induced twisted intramolecular charge-transfer (TICT) excited states. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer or conjugative interactions in a molecular system. It provides a localized, intuitive picture of chemical bonding by transforming the calculated wave function into localized orbitals. NBO analysis can reveal insights into intramolecular and intermolecular bonding and interactions. researchgate.net

This analysis can quantify the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. For instance, in a study of diheterophosphinane-2-sulfide derivatives, NBO analysis was used to understand the electronic and conformational features. mdpi.com For this compound, NBO analysis could provide detailed information about the delocalization of π-electrons within the fused ring system and the nature of the bonds involving the nitrogen atoms.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comirjweb.com

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity. mdpi.com DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,2-a]pyrazine (B1224502) ring system, while the LUMO would represent the most likely region for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for a Heterocyclic Compound Note: This table provides a general example of the data obtained from FMO analysis.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.orglibretexts.org They are invaluable tools for understanding and predicting the reactive behavior of molecules, particularly non-covalent interactions. libretexts.orgscispace.com

The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netlibretexts.org

For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The aromatic rings would also exhibit distinct electrostatic potential features. MEP analysis has been used to study the interaction of amiloride (B1667095) analogs, which contain a pyrazine ring, with the epithelial sodium channel, demonstrating the utility of this method in understanding biological interactions. nih.gov

Structure-Activity Relationship (SAR) Studies (Computational Aspects)

Computational methodologies are pivotal in elucidating the structure-activity relationships (SAR) of heterocyclic compounds, including the imidazo[1,2-a]pyrazine scaffold. These studies provide insights into how the structural features of a molecule influence its chemical or biological activity, guiding the design of new compounds with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For pyrazine derivatives, QSAR studies often employ a variety of molecular descriptors and statistical methods to predict activity. semanticscholar.org

Detailed research findings indicate that QSAR models for pyrazine-containing compounds are frequently developed using multiple linear regression (MLR) and artificial neural networks (ANN). semanticscholar.org These models correlate physicochemical, electronic, and steric properties with activities such as antiproliferative effects. semanticscholar.org Molecular descriptors commonly used in these studies include:

Electronic Descriptors: Charges on specific atoms (e.g., NBO charges), dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). semanticscholar.org The HOMO-LUMO energy gap is a crucial parameter, with a smaller gap often suggesting higher reactivity. semanticscholar.org

Topological Descriptors: These describe the connectivity and branching of the molecule.

Thermodynamic Descriptors: Heats of formation are used to assess the stability of the compounds. semanticscholar.org

For instance, studies on pyrazine derivatives have shown a high correlation between experimentally observed and computationally predicted activities, validating the quality of the derived QSAR models. semanticscholar.org Statistical analysis has sometimes revealed that ANN models can be more significant than MLR models for this class of compounds. semanticscholar.org Although specific QSAR models for this compound are not extensively documented in the provided search results, the methodologies applied to related pyrazine structures are directly applicable.

Below is an interactive data table illustrating the types of descriptors that would be used in a hypothetical QSAR study of imidazo[1,2-a]pyrazine derivatives.

Descriptor TypeSpecific Descriptor ExamplePotential Impact on Activity
Electronic HOMO-LUMO Energy GapA smaller gap may correlate with increased reactivity or biological activity.
Electronic Dipole MomentInfluences solubility and the ability to interact with polar biological targets.
Steric Molecular VolumeCan affect how the molecule fits into a receptor's binding site.
Topological Wiener IndexRelates to the branching of the molecular structure.
Thermodynamic Heat of FormationIndicates the relative stability of the molecule.

Molecular Docking and Ligand-Receptor Interaction Studies (when applied to chemical probes/materials science)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of chemical probes and materials science, docking studies on imidazo[1,2-a]pyrazine derivatives can elucidate their binding modes with various targets, such as proteins or DNA. nih.govnih.gov

For example, derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, a related heterocyclic system, have been investigated as ligands for detecting beta-amyloid plaques, which is relevant to materials science in the context of diagnostic agents. nih.gov Molecular docking studies for such applications help in understanding the key interactions between the ligand and the receptor, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. johnshopkins.edu

In the field of antimicrobial research, pyrazine-based heterocycles have been docked into the active sites of enzymes like DNA gyrase to predict their binding affinity and mode of action. nih.govjohnshopkins.edu These studies are crucial for designing more effective chemical probes and materials with specific biological targets.

The following interactive table provides examples of the types of interactions that are analyzed in molecular docking studies of imidazo[1,2-a]pyrazine derivatives with a hypothetical protein target.

Interaction TypeInteracting Residues (Hypothetical)Distance (Å)Significance
Hydrogen Bond SER 1222.1Anchors the ligand in the binding pocket.
Hydrogen Bond LYS 852.5Contributes to binding affinity.
Hydrophobic LEU 78, VAL 103-Stabilizes the ligand within the non-polar region of the binding site.
Pi-Pi Stacking PHE 433.8Orients the aromatic rings of the ligand and the residue for favorable interaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a significant role in predicting the spectroscopic properties of molecules like this compound, which can then be correlated with experimental data to confirm the structure and understand its electronic properties. researchgate.netmdpi.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods used for these predictions. nih.govnih.gov For instance, DFT calculations at the B3LYP/6-311+G** level of theory have been used to predict the UV-Vis spectra of pyrazine-based compounds, showing good agreement with experimental data. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). nih.gov

Similarly, vibrational frequencies (FT-IR and Raman) can be calculated and compared with experimental spectra. chemrxiv.org The potential energy distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO) are also calculated to understand the electronic transitions observed in the UV-Vis spectrum. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap provides information about the molecule's chemical reactivity and stability. nih.gov

An example of predicted spectroscopic data for a related pyrazine derivative is shown in the table below.

PropertyPredicted ValueExperimental ValueMethod
UV-Vis λmax 231 nm241 nmTD-DFT/B3LYP/6-311+G
UV-Vis λmax 304 nm324 nmTD-DFT/B3LYP/6-311+G
HOMO Energy -6.581 eV-DFT/B3LYP/6-311+G
LUMO Energy -1.780 eV-DFT/B3LYP/6-311+G
HOMO-LUMO Gap 4.800 eV-DFT/B3LYP/6-311+G**

Advanced Applications in Chemical Research

Supramolecular Chemistry and Host-Guest Interactions

There is currently a lack of specific research detailing the use of 2,5-dimethylimidazo[1,2-a]pyrazine in the field of supramolecular chemistry and host-guest interactions. The fundamental components for such applications, including the aromatic system and nitrogen heteroatoms capable of forming non-covalent interactions, are present in the molecule. However, published studies investigating its capacity to act as a host or guest molecule, or to participate in the formation of complex supramolecular assemblies, have not been identified.

Coordination Chemistry and Ligand Design

The potential of this compound as a ligand in coordination chemistry is an area that also appears to be underexplored.

Synthesis of Metal Complexes with Imidazo[1,2-a]pyrazine (B1224502) Ligands

While numerous studies have explored the coordination of various substituted imidazo[1,2-a]pyrazine derivatives to metal centers, specific examples involving this compound as a ligand for the synthesis of discrete metal complexes are not readily found in the literature. The nitrogen atoms in the pyrazine (B50134) and imidazole (B134444) rings present potential coordination sites, but detailed synthetic procedures and characterization of resulting metal complexes are not documented.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The use of imidazo[1,2-a]pyrazine-based linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers is an active area of research. These materials are of interest for applications in gas storage, catalysis, and sensing. However, there are no specific reports on the successful incorporation of this compound as a building block in the formation of such extended structures.

Materials Science

The application of the broader imidazo[1,2-a]pyrazine family in materials science is an emerging field, yet specific contributions from the 2,5-dimethyl derivative are not well-documented.

Development of Functional Materials Incorporating Imidazo[1,2-a]pyrazine Units

Research has been conducted on functional materials derived from other brominated and functionalized imidazo[1,2-a]pyrazines. These materials have shown potential in areas such as antibacterial coatings and pesticide development. However, there is a lack of available data on the development and properties of functional materials that specifically incorporate the this compound unit.

Applications in Organic Electronics or Optoelectronics (e.g., Charge-Transfer Complexes)

The electron-deficient nature of the pyrazine ring suggests potential for imidazo[1,2-a]pyrazines in organic electronics and optoelectronics, for example, in the formation of charge-transfer complexes. While related pyrazine derivatives have been investigated for these properties, there are no specific studies detailing the electronic or optoelectronic properties of this compound or its use in devices such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Catalysis

The inherent electronic properties and the presence of multiple nitrogen atoms in the imidazo[1,2-a]pyrazine core suggest potential applications in catalysis, either as a catalyst itself or as a ligand for a catalytically active metal center.

Imidazo[1,2-a]pyrazine Derivatives as Catalysts or Ligands in Catalysis

While the imidazo[1,2-a]pyrazine scaffold is a subject of interest, specific research detailing this compound as a catalyst or a ligand in catalytic processes is not extensively reported in the reviewed scientific literature. However, the broader class of imidazo[1,2-a]pyrazine derivatives has been synthesized using various catalytic methods. For instance, an efficient iodine-catalyzed one-pot, three-component condensation reaction has been developed for the synthesis of imidazo[1,2-a]pyrazine derivatives. researchgate.netrsc.org This demonstrates the interaction of the reacting precursors with a catalyst to form the imidazo[1,2-a]pyrazine ring system, though it does not involve the final product as a catalyst.

The nitrogen atoms in the imidazo[1,2-a]pyrazine ring possess lone pairs of electrons that can coordinate with metal ions, making them potential ligands for transition metal catalysts. The development of such catalysts is a cornerstone of modern organic synthesis. The specific substitution pattern, such as the presence of dimethyl groups in this compound, would influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. While methods for the catalytic hydrogenation of imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyrazine derivatives have been developed, these processes utilize an external catalyst to act upon the heterocyclic compound. osi.lv

Mechanistic Studies of Catalytic Processes Involving the Compound

Reflecting the limited data on its direct catalytic use, specific mechanistic studies of catalytic processes involving this compound are not available in the current body of scientific literature. Hypothetically, if this compound were to act as a ligand, its role in a catalytic cycle would depend on the nature of the metal center and the specific reaction. The ligand could influence the reaction by stabilizing the metal in various oxidation states, modulating its Lewis acidity, and controlling the geometric arrangement of other substrates around the metal center.

Chemical Biology Probes and Mechanistic Studies (Excluding Human Clinical Applications)

Chemical biology probes are essential tools for dissecting complex biological processes at the molecular level. The imidazo[1,2-a]pyrazine scaffold has shown potential in this area due to its biological activity and, in some cases, its inherent photophysical properties.

Synthesis of Molecular Probes for Mechanistic Chemical Biology Research

The synthesis of molecular probes derived specifically from this compound for chemical biology research is not well-documented. However, the general class of imidazo[1,2-a]pyrazines has been explored for such purposes. Some newly synthesized imidazo[1,2-a]pyrazine derivatives have been reported to exhibit fluorescent properties, a key characteristic for the development of "turn-on" or "turn-off" fluorescent probes for detecting specific analytes or monitoring biological events. researchgate.netrsc.org The general strategy for creating such probes often involves functionalizing the core heterocycle with reactive groups or reporter moieties. For instance, a related imidazo[1,2-a]pyridine (B132010) derivative has been successfully developed as a fluorescent probe for imaging cysteine in living cells. nih.gov This suggests that, in principle, this compound could be similarly modified to create probes for various biological targets or processes.

Role in Understanding Molecular Recognition and Interactions

While direct studies focusing on the role of this compound in molecular recognition are scarce, research on other derivatives of the imidazo[1,2-a]pyrazine scaffold provides significant insights into its potential for molecular interactions. The core structure can engage in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, which are fundamental to how molecules recognize and bind to each other.

The utility of the imidazo[1,2-a]pyrazine scaffold in probing molecular recognition is evident from its widespread investigation as an inhibitor of various biological targets. For example, derivatives of this class have been identified as potent inhibitors of Gαq/11 proteins, which are implicated in uveal melanoma. nih.govresearchgate.net These studies inherently explore the molecular recognition between the small molecule inhibitor and its protein target, revealing key binding interactions. Similarly, imidazo[1,2-a]pyrazine derivatives have been discovered as inhibitors of the influenza virus nucleoprotein, with binding confirmed through biophysical techniques and molecular docking. nih.gov These examples underscore the capability of the imidazo[1,2-a]pyrazine core to be tailored for specific and high-affinity interactions with biomolecules, thereby serving as a tool to understand the principles of molecular recognition.

Future Research Directions

Exploration of Undiscovered Reactivity Pathways

A deeper understanding of the inherent reactivity of 2,5-dimethylimidazo[1,2-a]pyrazine is crucial for its application in organic synthesis and medicinal chemistry. Future investigations will likely delve into previously unexplored reactivity pathways. This includes studying its behavior in pericyclic reactions, C-H activation/functionalization, and photocatalyzed transformations. mdpi.com Uncovering new modes of reactivity will not only expand the synthetic utility of this scaffold but also open doors to the creation of novel and complex molecular architectures with potentially unique properties. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate the synthesis and optimization of this compound derivatives. researchgate.netrsc.org Flow chemistry offers advantages such as enhanced reaction control, improved safety, and facile scalability. mdpi.com Future research in this area will focus on developing robust and efficient flow-based synthetic protocols for this class of compounds. researchgate.net The combination of flow chemistry with automated systems, potentially guided by machine learning algorithms, could enable the rapid generation of large and diverse libraries of this compound analogs for high-throughput screening in drug discovery and materials science. researchgate.netrsc.org

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The development of advanced spectroscopic probes capable of real-time monitoring of reactions involving this compound would provide invaluable mechanistic insights. Future research could focus on designing and synthesizing fluorogenic derivatives of this compound that exhibit changes in their photophysical properties in response to specific chemical transformations. nih.govnih.gov These probes could be employed to study reaction kinetics, identify transient intermediates, and optimize reaction conditions with greater precision. The insights gained from such studies would be instrumental in the rational design of more efficient synthetic processes.

Sophisticated Computational Modeling for Predictive Design

Computational modeling and theoretical calculations are becoming increasingly powerful tools in chemical research. In the context of this compound, future research will likely leverage sophisticated computational methods to predict its reactivity, electronic properties, and potential biological activities. scirp.org Density functional theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms and predict the regioselectivity of various transformations. scirp.org Furthermore, quantitative structure-activity relationship (QSAR) and molecular docking studies can aid in the rational design of new this compound-based compounds with desired therapeutic or material properties. nih.gov

Expansion of Applications in Emerging Areas of Materials Science and Sustainable Chemistry

While imidazo[1,2-a]pyrazines have been extensively explored in medicinal chemistry, their potential in other areas remains relatively untapped. rsc.org Future research should aim to expand the applications of this compound and its derivatives into emerging fields such as materials science and sustainable chemistry. For instance, their unique electronic and photophysical properties could be harnessed for the development of organic light-emitting diodes (OLEDs), sensors, or photoredox catalysts. In the realm of sustainable chemistry, their potential as corrosion inhibitors or as components of biodegradable polymers could be investigated. This expansion of applications will undoubtedly broaden the impact and utility of this important heterocyclic scaffold.

Q & A

Q. What are the primary synthetic routes for 2,5-Dimethylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like substituted pyrazines. Two key methods are:

  • Cyclization with formamide/base : Reacting 2,5-dimethylpyrazine with formamide under reflux in the presence of potassium carbonate yields the imidazo[1,2-a]pyrazine core .
  • Iodine-catalyzed multicomponent reactions (MCRs) : Using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine with iodine (5 mol%) in ethanol at room temperature provides functionalized derivatives in high yields .
    Optimization : Catalyst choice (e.g., iodine vs. FeCl₃) and solvent polarity significantly affect reaction efficiency. For example, iodine improves yields by 30–40% compared to FeCl₃ .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • ¹H/¹³C NMR : Distinct peaks for methyl groups (δ ~2.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~7–9 ppm) .
  • HRMS (ESI-QTOF) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₈H₁₀N₃ requires m/z 148.0876) .
  • IR Spectroscopy : C=N stretching vibrations (~1546 cm⁻¹) confirm the imidazole ring .

Q. What biological activities are associated with this compound derivatives?

Activity Mechanism/Example Reference
Antioxidant Scavenges free radicals (e.g., DPPH assay) via electron-donating methyl groups .
Antimicrobial Inhibits bacterial growth (e.g., E. coli, IC₅₀ ~15 µM) through membrane disruption .
Anticancer Targets PI3K/AKT pathways (e.g., IC₅₀ ~11 µM against MCF-7 cells) .
Telomerase Inhibition Binds telomerase RNA component, suppressing enzyme activity .

Advanced Research Questions

Q. How can conflicting bioactivity data for imidazo[1,2-a]pyrazine derivatives be resolved?

Contradictions arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Br at C5) enhance anticancer activity but reduce antioxidant capacity .
  • Assay variability : Antioxidant activity measured via DPPH may not correlate with cellular ROS assays due to permeability differences .
    Resolution : Use orthogonal assays (e.g., FRAP for antioxidants, MTT for cytotoxicity) and structure-activity relationship (SAR) studies to isolate substituent contributions .

Q. What advanced strategies optimize the selectivity of this compound in receptor binding?

  • Conformational restriction : Saturation of the pyrazine ring (e.g., dihydro derivatives) enhances α₂-adrenergic receptor selectivity (70-fold vs. α₁) .
  • Molecular modeling : Docking studies align the compound’s methyl groups with hydrophobic pockets in target proteins (e.g., PI3Kδ) .
  • Isosteric replacement : Replacing methyl with methoxy groups improves metabolic stability without compromising affinity .

Q. How do reaction conditions impact the scalability of imidazo[1,2-a]pyrazine synthesis?

Condition Impact Example
Catalyst loading Iodine (5 mol%) vs. Pd/C: Lower cost but requires post-reaction purification .Iodine-catalyzed MCRs yield >85% purity .
Solvent choice Ethanol vs. DMF: Ethanol reduces toxicity but may lower yields by 10–15% .Ethanol preferred for green chemistry .
Temperature Room temperature MCRs minimize decomposition vs. reflux (~60°C) .MCRs at 25°C achieve 90% yield in 1 hour .

Q. What analytical challenges arise in characterizing imidazo[1,2-a]pyrazine derivatives, and how are they addressed?

  • Isomer differentiation : 2,5- vs. 2,6-dimethyl regioisomers require lanthanide shift reagents in NMR for unambiguous assignment .
  • Purity assessment : HRMS combined with HPLC-PDA (λ = 254 nm) detects trace impurities (<0.1%) in dihydrochloride salts .
  • Crystallography : Poor crystallinity in methyl-substituted derivatives necessitates PXRD or computational modeling (e.g., DFT) .

Q. What novel applications are emerging for imidazo[1,2-a]pyrazine scaffolds beyond medicinal chemistry?

  • Fluorescent probes : Derivatives with morpholino groups emit at 850 nm (NIR range), enabling in vivo imaging .
  • Catalysis : Pd-functionalized derivatives catalyze Suzuki-Miyaura couplings with >95% efficiency .
  • Materials science : Planar aromatic cores enhance charge transport in organic semiconductors (e.g., mobility ~0.5 cm²/V·s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.